molecular formula C7H15NO3S B13294203 3-(Aminomethyl)-3-methoxy-2-methyltetrahydrothiophene 1,1-dioxide

3-(Aminomethyl)-3-methoxy-2-methyltetrahydrothiophene 1,1-dioxide

Cat. No.: B13294203
M. Wt: 193.27 g/mol
InChI Key: UYHGSJSBWNQLFG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione is a heterocyclic compound featuring a thiolane ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process might also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include signal transduction cascades or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
  • 3-Carboxy-PROXYL
  • 4-Amino-TEMPO

Uniqueness

3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it valuable for specialized applications.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

(3-methoxy-2-methyl-1,1-dioxothiolan-3-yl)methanamine

InChI

InChI=1S/C7H15NO3S/c1-6-7(5-8,11-2)3-4-12(6,9)10/h6H,3-5,8H2,1-2H3

InChI Key

UYHGSJSBWNQLFG-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1(=O)=O)(CN)OC

Origin of Product

United States

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